molecular formula C25H18F2N2O B11179111 1,3-Bis(4'-fluorobiphenyl-4-yl)urea

1,3-Bis(4'-fluorobiphenyl-4-yl)urea

Cat. No.: B11179111
M. Wt: 400.4 g/mol
InChI Key: RYUYESJWGXJMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-BIS({4’-FLUORO-[1,1’-BIPHENYL]-4-YL})UREA: is an organic compound with the molecular formula C13H10F2N2O . It is a derivative of urea, where the hydrogen atoms are replaced by fluorinated biphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-BIS({4’-FLUORO-[1,1’-BIPHENYL]-4-YL})UREA can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with another equivalent of 4-fluoroaniline to yield the final product. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of 1,3-BIS({4’-FLUORO-[1,1’-BIPHENYL]-4-YL})UREA involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1,3-BIS({4’-FLUORO-[1,1’-BIPHENYL]-4-YL})UREA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-BIS({4’-FLUORO-[1,1’-BIPHENYL]-4-YL})UREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-BIS({4’-FLUORO-[1,1’-BIPHENYL]-4-YL})UREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, its fluorinated biphenyl groups can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

    1,3-BIS(4-FLUOROPHENYL)UREA: Similar structure but lacks the biphenyl groups, resulting in different chemical properties and applications.

    1,3-BIS(3-FLUORO-4-MORPHOLINOPHENYL)UREA:

Uniqueness: 1,3-BIS({4’-FLUORO-[1,1’-BIPHENYL]-4-YL})UREA is unique due to its fluorinated biphenyl groups, which confer distinct chemical properties, such as increased hydrophobicity and stability. These properties make it suitable for applications in various fields, including advanced materials and pharmaceuticals .

Properties

Molecular Formula

C25H18F2N2O

Molecular Weight

400.4 g/mol

IUPAC Name

1,3-bis[4-(4-fluorophenyl)phenyl]urea

InChI

InChI=1S/C25H18F2N2O/c26-21-9-1-17(2-10-21)19-5-13-23(14-6-19)28-25(30)29-24-15-7-20(8-16-24)18-3-11-22(27)12-4-18/h1-16H,(H2,28,29,30)

InChI Key

RYUYESJWGXJMFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.